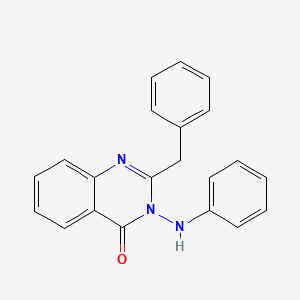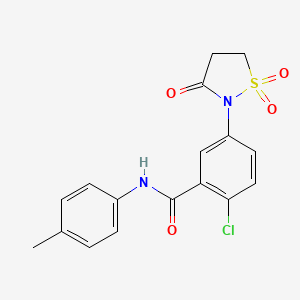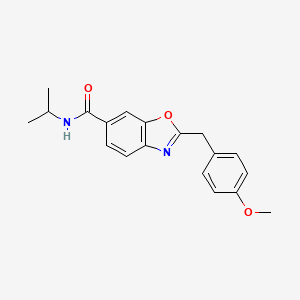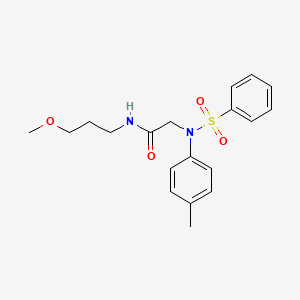![molecular formula C16H24ClNO3 B5212686 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)
4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine, also known as CM-10, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as morpholines, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one oxygen atom. CM-10 has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes.
Wirkmechanismus
The mechanism of action of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is not fully understood, but it is thought to act as a weak base that can cross cell membranes and accumulate in acidic compartments such as lysosomes and endosomes. Once inside the cell, 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine can be used to measure intracellular pH and chloride concentrations.
Biochemical and Physiological Effects
4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine has also been found to inhibit the uptake of the neurotransmitter dopamine in the brain. Additionally, 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine has been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is its ability to cross cell membranes and accumulate in acidic compartments. This makes it a valuable tool for studying intracellular pH and chloride concentrations. Additionally, 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is relatively easy to synthesize and can be obtained from commercial sources.
One limitation of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is that it can be toxic to cells at high concentrations. Additionally, its effects on biological processes can be complex and difficult to interpret. Finally, 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is not suitable for use in vivo due to its toxicity.
Zukünftige Richtungen
There are several future directions for research involving 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of new fluorescent probes based on the structure of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine. These probes could be used to study a variety of biological processes in living cells. Additionally, further research is needed to fully understand the mechanism of action of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine and its effects on biological processes. Finally, there is a need for more studies on the toxicity of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine and its potential side effects.
Synthesemethoden
The synthesis of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine involves the reaction of 4-chloro-2,6-dimethylphenol with ethylene oxide to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a base to yield 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine. The synthesis of 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine has been used extensively in scientific research as a tool to study various biological processes. One of its primary applications is as a membrane-permeable cation that can be used to measure intracellular pH in living cells. 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine has also been used as a fluorescent probe for measuring intracellular chloride concentrations. Additionally, 4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine has been used to study the transport of organic cations across cell membranes.
Eigenschaften
IUPAC Name |
4-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3/c1-13-11-15(17)12-14(2)16(13)21-10-9-20-8-5-18-3-6-19-7-4-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVSZJNHRRLDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCN2CCOCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5212605.png)

![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5212616.png)

![N'-cyclopentyl-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5212633.png)

![1-[6-(2,5-dimethylphenoxy)hexyl]piperidine](/img/structure/B5212643.png)

![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B5212669.png)
![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5212673.png)
![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)

![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5212700.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5212715.png)